1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)-
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Overview
Description
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis. This compound is characterized by the presence of a phenylseleno group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- typically involves the reaction of Meldrum’s acid with phenylselenyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent Meldrum’s acid derivative.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Meldrum’s acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- has several applications in scientific research:
Biology: Potential use in the study of selenium-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxide, which can then participate in various elimination and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A parent compound with similar reactivity but without the phenylseleno group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another diketone with similar structural features but different reactivity.
Barbituric Acid (2,4,6-trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and application.
Properties
CAS No. |
61245-11-2 |
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Molecular Formula |
C13H14O4Se |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-phenylselanyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14O4Se/c1-12(2)16-10(14)13(3,11(15)17-12)18-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
GXTYUFWOPAMOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(C)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
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